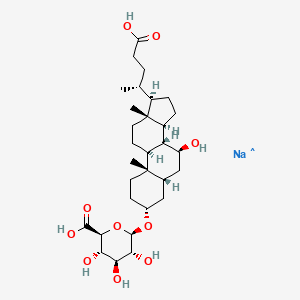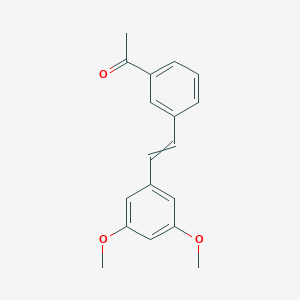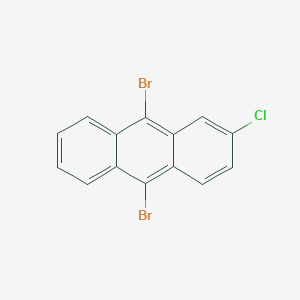
UrsodeoxycholicAcid-3-O-beta-D-glucuronideDisodiumSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt is a derivative of ursodeoxycholic acid, a secondary bile acid produced in humans and other species from the metabolism of intestinal bacteria. This compound is known for its therapeutic applications, particularly in the treatment of liver diseases and gallstones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt can be synthesized through a series of chemical reactions starting from ursodeoxycholic acid. The process involves glucuronidation, where a glucuronic acid moiety is attached to the ursodeoxycholic acid molecule. This reaction typically requires the presence of glucuronosyltransferase enzymes and appropriate cofactors .
Industrial Production Methods
Industrial production of Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Applications De Recherche Scientifique
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating liver diseases, gallstones, and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays .
Mécanisme D'action
The mechanism of action of Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt involves its interaction with bile acid receptors and transporters. It exerts its effects by modulating bile acid composition, reducing cholesterol saturation, and promoting the dissolution of gallstones. Additionally, it has anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chenodeoxycholic Acid: Another bile acid with similar therapeutic applications but different molecular structure.
Obeticholic Acid: A synthetic bile acid derivative used in the treatment of primary biliary cholangitis.
Tauro-ursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility and bioavailability
Uniqueness
Ursodeoxycholic Acid-3-O-beta-D-glucuronide Disodium Salt is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also improves its pharmacokinetic properties, making it more effective in certain therapeutic applications compared to its non-conjugated counterparts .
Propriétés
Formule moléculaire |
C30H48NaO10 |
|---|---|
Poids moléculaire |
591.7 g/mol |
InChI |
InChI=1S/C30H48O10.Na/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38;/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38);/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-;/m1./s1 |
Clé InChI |
SFEHSKWRRYZZIC-DVXUKEGJSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C.[Na] |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092610.png)

![ethyl 4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzoate](/img/structure/B14092636.png)
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14092639.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14092647.png)

![1-(3-Methoxyphenyl)-2-(3-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092655.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092670.png)

![6-hydroxy-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14092676.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092683.png)
![3-(2-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092684.png)
![1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14092692.png)
